Computational Lipophilicity Comparison: 6‑Chloro vs. Unsubstituted Parent Compound
The 6‑chloro substitution increases computed lipophilicity by +0.6 log units relative to the unsubstituted N1‑isobutylbenzene‑1,2‑diamine. This difference is meaningful for membrane permeability and off‑target binding modulation [1][2].
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.2 |
| Comparator Or Baseline | N1‑isobutylbenzene‑1,2‑diamine (CAS 78438‑99‑0): XLogP3‑AA = 2.6 |
| Quantified Difference | Δ = +0.6 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
A 0.6 log unit increase in lipophilicity can significantly alter a compound's ability to cross lipid bilayers and its non‑specific protein binding, which is critical when selecting building blocks for lead optimization.
- [1] PubChem Compound Summary for CID 28902293, 6-Chloro-N1-isobutylbenzene-1,2-diamine. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/28902293 (accessed 2026-05-07). View Source
- [2] PubChem Compound Summary for CID 20554364, N1-isobutylbenzene-1,2-diamine. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/20554364 (accessed 2026-05-07). View Source
